
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” The reaction is catalyzed by copper (I) bromide and often carried out in the presence of a solvent like toluene at elevated temperatures (around 110°C) for several hours . The progress of the reaction can be monitored using thin-layer chromatography, and the product is usually purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and the use of catalytic systems can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, solvents like ethanol.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
Substitution: Various imine derivatives.
Oxidation: 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
FNPT can be synthesized via a multi-step process involving the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein. This method allows for high yields and scalability, making it a preferred choice for researchers looking to produce this compound in larger quantities. The synthesis typically follows these steps:
- Imine Formation : Reacting the azide with the aldehyde to form an imine.
- Cornforth Rearrangement : Rearranging the imine to yield the desired triazole.
- Hydrolysis : Purifying the product through hydrolysis and chromatography to obtain FNPT in pure form .
Antimicrobial Properties
FNPT and its derivatives have been investigated for their antimicrobial activities against various pathogens. The triazole ring is known for its ability to interact with biological targets, making it a promising scaffold for developing new antibiotics. Studies have shown that compounds derived from FNPT exhibit significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
FNPT | 0.125-8 | S. aureus |
Derivative A | 0.5-2 | E. coli |
Derivative B | 1-4 | P. aeruginosa |
Anticancer Activity
The anticancer potential of FNPT has also been explored, with various derivatives showing cytotoxic effects against different cancer cell lines. For instance, certain triazole-containing hybrids have demonstrated IC50 values as low as 0.6 µM against breast cancer cell lines (MCF-7), indicating their potential as lead compounds in cancer therapy .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Triazole Hybrid | 0.6 | MCF-7 |
Triazole Hybrid | 2.7 | Eca109 |
Material Science Applications
Beyond biological applications, FNPT is being explored in material science for its potential use in creating functional materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor development.
Development of Antimicrobial Agents
A recent study focused on synthesizing new derivatives of FNPT aimed at enhancing antibacterial activity through structural modifications. The research involved evaluating the structure-activity relationship (SAR) of various substituents on the triazole ring, leading to the identification of compounds with improved potency against resistant bacterial strains .
Anticancer Drug Discovery
Another study highlighted the use of FNPT derivatives in developing anticancer agents targeting specific pathways involved in tumor growth and metastasis. The findings indicated that certain modifications enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-1H-1,2,4-triazole-4-carbaldehyde: Similar structure but different triazole ring position.
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde.
Uniqueness
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and aldehyde groups allows for a wide range of chemical modifications and applications in various fields .
Biological Activity
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, often abbreviated as FNPT, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of FNPT, drawing from various research studies and findings.
Synthesis
The synthesis of FNPT has been achieved through a scalable process involving the reaction between 4-nitrophenyl azide and 3-dimethylaminoacrolein. This method yields high purity and significant quantities of the compound, making it suitable for further biological evaluations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of FNPT and its derivatives. For instance, derivatives synthesized from FNPT exhibited selective cytotoxicity against various cancer cell lines. Notably, one derivative demonstrated a GI50 value comparable to doxorubicin against Jurkat cells (GI50 = 0.65 μM) . The mechanism of action appears to involve apoptosis induction characterized by morphological changes such as chromatin condensation and DNA fragmentation .
Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |
---|---|---|---|
FNPT Derivative 1 | Jurkat | 0.63-0.69 | Apoptosis induction |
FNPT Derivative 2 | CAKI-1 (Kidney) | 0.15 | DNA damage |
FNPT Derivative 3 | LOX IMVI (Melanoma) | Not specified | DNA intercalation |
Antimicrobial Activity
In addition to its anticancer properties, FNPT derivatives have shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives exhibited significant inhibition rates, suggesting potential applications in treating bacterial infections .
Case Studies
- Cytotoxic Evaluation : A study evaluated the antiproliferative effects of various FNPT derivatives on different cancer cell lines including MCF-7 and HCT-116. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research employing computational methods such as SwissTargetPrediction indicated that some derivatives interact with specific molecular targets involved in cancer progression, enhancing their therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of FNPT and its derivatives can be influenced by structural modifications. Key observations include:
Properties
CAS No. |
113934-26-2 |
---|---|
Molecular Formula |
C9H6N4O3 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-(4-nitrophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-6H |
InChI Key |
YGHWZZLJKCSTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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